N-acetylornithine

Overview

Description

N-Acetylornithine is a non-proteinogenic amino acid that plays a significant role in various biological processes It is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for cell growth and development

Mechanism of Action

Target of Action

N-acetylornithine primarily targets the enzyme This compound aminotransferase (AcOAT) . This enzyme plays a crucial role in the arginine biosynthesis pathway . It catalyzes the reversible conversion of this compound to N-acetylglutamate-5-semialdehyde .

Mode of Action

This compound interacts with its target, AcOAT, through a series of biochemical reactions. In the first half reaction, a Lys residue in the active center attacks the aldehyde group of PLP to form an internal aldimine, which then reacts with the amino group of this compound to produce a ketimine .

Biochemical Pathways

This compound is involved in the arginine biosynthesis pathway . It is converted to N-acetylglutamate-5-semialdehyde by AcOAT, a key step in this pathway . This process affects downstream polyamine levels, which are important reserves of assimilated nitrogen .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion of a compound are crucial factors that influence its bioavailability

Result of Action

The action of this compound has significant molecular and cellular effects. It plays a regulatory role in its own biosynthesis and the entire pathway from glutamate to arginine, including a critical role in regulating polyamine biosynthesis . Moreover, higher genetically predicted levels of this compound are significantly associated with lower eGFR and higher incidence of chronic kidney disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plants, this compound deacetylase participates in ornithine and polyamine homeostasis, contributing to maintaining an optimal nitrogen:carbon balance during reproductive development . In humans, plasma levels of this compound were found to be significantly higher in type 2 diabetes patients with diabetic nephropathy compared with those without diabetic nephropathy .

Biochemical Analysis

Biochemical Properties

N-Acetylornithine is primarily involved in the biosynthesis of ornithine through the action of this compound deacetylase. This enzyme catalyzes the deacetylation of this compound to produce ornithine and acetate. In plants, this compound deacetylase has been shown to regulate the levels of ornithine and polyamines, which are essential for growth and development . Additionally, this compound interacts with other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of this compound on glutamate, regenerating N-acetylglutamate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Arabidopsis thaliana, the down-regulation of this compound deacetylase resulted in altered levels of ornithine and polyamines, leading to changes in reproductive development, such as early flowering and impaired fruit setting . These effects highlight the importance of this compound in maintaining cellular homeostasis and regulating developmental processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. The deacetylation of this compound by this compound deacetylase is a key step in the biosynthesis of ornithine. This reaction not only produces ornithine but also influences the levels of polyamines, which are involved in various cellular functions . Additionally, this compound may regulate gene expression by modulating the levels of metabolites and signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, the down-regulation of this compound deacetylase in Arabidopsis thaliana led to sustained changes in ornithine and polyamine levels, which in turn affected reproductive development over time . These findings suggest that the temporal effects of this compound are closely linked to its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of this compound may lead to increased levels of ornithine and polyamines, which can have both beneficial and adverse effects. For instance, excessive levels of polyamines can be toxic and may disrupt cellular homeostasis. Conversely, optimal doses of this compound can support normal cellular function and development . These dosage-dependent effects highlight the importance of carefully regulating this compound levels in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ornithine, arginine, and polyamines. The deacetylation of this compound by this compound deacetylase is a critical step in the linear pathway of ornithine biosynthesis . This pathway also involves other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of this compound on glutamate . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes and ensure its proper localization within the cell . Additionally, binding proteins may interact with this compound to regulate its availability and activity. The distribution of this compound within cells and tissues is crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular functions . For example, this compound may be localized to the cytoplasm or mitochondria, where it participates in the biosynthesis of ornithine and polyamines. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylornithine can be synthesized from L-ornithine and 4-nitrophenyl acetate. The process involves dissolving L-ornithine monohydrochloride in water, adjusting the pH to 11 with sodium hydroxide, and then adding 4-nitrophenyl acetate. The mixture is stirred to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar chemical reactions as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acetylornithine undergoes various chemical reactions, including hydrolysis and aminotransferase reactions. It can be hydrolyzed to produce ornithine and acetic acid . Additionally, this compound aminotransferase catalyzes the reversible conversion of this compound to N-acetylglutamate-5-semialdehyde with pyridoxal phosphate as a cofactor .

Common Reagents and Conditions:

Hydrolysis: Water and enzymes such as this compound deacetylase.

Aminotransferase Reaction: Pyridoxal phosphate as a cofactor.

Major Products:

Hydrolysis: Ornithine and acetic acid.

Aminotransferase Reaction: N-acetylglutamate-5-semialdehyde.

Scientific Research Applications

N-Acetylornithine has several applications in scientific research:

Plant Biology: It is involved in plant defense mechanisms, particularly in response to herbivores and pathogens.

Medical Research: Studies have shown that this compound has a causal effect on renal function impairment, making it a potential biomarker for chronic kidney disease.

Biochemistry: It plays a role in the biosynthesis of arginine and polyamines, which are essential for various metabolic pathways.

Comparison with Similar Compounds

N-Acetylornithine can be compared with other similar compounds such as:

Ornithine: A precursor in the biosynthesis of arginine and polyamines.

N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.

Putrescine: A polyamine derived from ornithine that plays a role in cell growth and differentiation.

Uniqueness: this compound is unique due to its dual role in both plant defense mechanisms and metabolic pathways related to arginine biosynthesis. Its ability to be induced by methyl jasmonate and its involvement in renal function impairment further distinguish it from other similar compounds .

Biological Activity

N-acetylornithine (NAO) is a derivative of the amino acid ornithine and has garnered attention due to its diverse biological activities. This article explores the biological functions, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is synthesized from ornithine through acetylation, a reaction typically catalyzed by acetyltransferases. The enzyme N-acetyltransferase (NATA) plays a crucial role in this biosynthetic pathway, particularly in plants like Arabidopsis thaliana where it is induced by stress signals such as methyl jasmonate (MeJA) .

1. Role in Nitrosative Stress Response

Recent studies have highlighted the role of this compound deacetylase (NAOD) in the adaptation of Entamoeba histolytica to nitrosative stress. NAOD catalyzes the conversion of this compound to ornithine and acetate, which are critical for maintaining cellular homeostasis under stress conditions. This enzymatic activity was shown to enhance the parasite's resistance to activated macrophages, suggesting a protective role against host immune responses .

3. Metabolic Regulation

This compound is involved in polyamine metabolism. Ornithine, produced from NAO via deacetylation, is a precursor for putrescine synthesis, which plays a vital role in cell growth and differentiation. Elevated levels of putrescine have been associated with antioxidant properties, indicating that this compound may contribute to cellular defense mechanisms against oxidative stress .

Case Studies and Experimental Data

A comparative analysis of trophozoites adapted to nitrosative stress revealed significant differences in intracellular concentrations of metabolites between control and NAOD-expressing cells. The NAOD trophozoites had higher levels of putrescine (303 ± 25 μM vs. 119 ± 15 μM in controls) and acetate (1075 ± 45 μM vs. 350 ± 30 μM), while no significant difference was observed in ornithine levels (3.0 ± 0.2 μM vs. 3.4 ± 0.2 μM) . This suggests that the protective effect against nitrosative stress may be attributed to increased putrescine levels rather than changes in ornithine concentration.

Summary Table of Biological Activities

Properties

IUPAC Name |

(2S)-2-acetamido-5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGPAXAGHMNOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

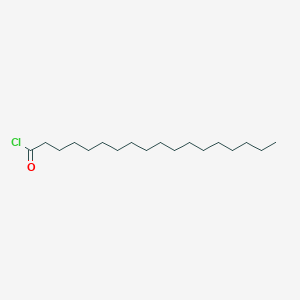

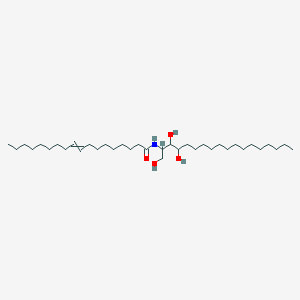

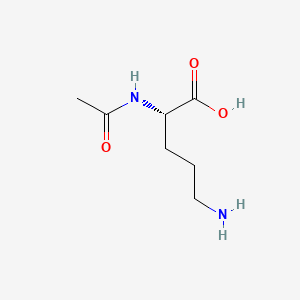

CC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331400 | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6205-08-9 | |

| Record name | N-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-acetylornithine in arginine biosynthesis?

A: this compound is a key intermediate in the arginine biosynthetic pathway. [, ] It is produced from N-acetylglutamate semialdehyde by this compound aminotransferase (NAcOAT). [] this compound is subsequently deacetylated to ornithine by this compound deacetylase (NAOD), continuing the pathway towards arginine synthesis. [, , ]

Q2: Are there alternative pathways for ornithine synthesis, and how does this relate to this compound?

A: Yes, some bacteria utilize an alternative route for ornithine production where this compound plays a central role. [, ] In this pathway, this compound acts as an acetyl group donor to glutamate, catalyzed by an enzyme with dual functionality - this compound aminotransferase (NAcOAT) or ornithine acetyltransferase (OAT). [, ] This reaction yields ornithine and N-acetylglutamate. [, ]

Q3: How is this compound metabolism linked to polyamine levels in plants?

A: Studies in Arabidopsis thaliana revealed a link between this compound deacetylase (NAOD), encoded by the At4g17830 gene, and polyamine levels. [] Silencing At4g17830 decreased ornithine levels, impacting downstream polyamine production. [] This suggests a regulatory role of AtNAOD on ornithine homeostasis, influencing polyamine levels in Arabidopsis. []

Q4: Can this compound aminotransferase (NAcOAT) act on other substrates besides this compound?

A: Yes, NAcOAT displays activity towards other substrates. Studies have shown that it can catalyze the transamination of γ-aminobutyric acid (GABA) and, to a lesser extent, ornithine. [, , ] This dual substrate specificity suggests a potential role for NAcOAT in both arginine and GABA metabolism. [, ]

Q5: What is the significance of the arginine deiminase pathway (ADI) in vancomycin-intermediate Staphylococcus aureus (VISA), and how is this compound involved?

A: Metabolomic profiling of VISAs revealed alterations in arginine metabolism, specifically the upregulation of the ADI pathway. [] This pathway involves the conversion of arginine to ornithine, with a corresponding decrease in intracellular citrulline and extracellular arginine, and an increase in extracellular ornithine. [] While the specific role of this compound within the ADI pathway in VISA wasn't directly investigated, its altered levels suggest potential involvement in the metabolic changes associated with VISA development. []

Q6: How does this compound interact with this compound aminotransferase (NAcOAT)?

A: this compound binds to the active site of NAcOAT, which contains pyridoxal 5'-phosphate (PLP) as a cofactor. [, ] The specific amino acid residues involved in binding have been investigated through kinetic studies and structural analysis of the enzyme. [, ]

Q7: Which amino acid residues are crucial for NAcOAT activity and how do they impact substrate specificity?

A: Research identified key residues in NAcOAT from Synechocystis sp. PCC6803. [] Lysine 280 and Aspartic acid 251 are essential for activity, with mutations to Alanine resulting in depletion of enzymatic function. [] Glutamic acid 223 appears involved in substrate binding and the transition between reaction steps. [] Additionally, Threonine 308, Glutamine 254, Tyrosine 39, Arginine 163, and Arginine 402 are implicated in substrate recognition and catalysis. [] In Toxoplasma gondii NAcOAT, Valine 79, instead of Tyrosine as in the human homolog, plays a key role in accommodating this compound and GABA, influencing substrate preference. []

Q8: What is the mechanism of action of this compound deacetylase (NAOD)?

A: NAOD, encoded by the argE gene in E. coli, is a metal-dependent aminoacylase. [] It catalyzes the hydrolysis of this compound to ornithine and acetate. [] The enzyme utilizes a metal ion, preferably zinc or cobalt, for its activity. [] Kinetic studies suggest a mechanism involving a general acid and a general base, with a single proton transfer in the rate-limiting step. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C7H14N2O4. Its molecular weight is 190.20 g/mol.

Q10: Is there any spectroscopic data available for this compound?

A10: While the provided research does not delve into detailed spectroscopic analysis of this compound, its structure can be elucidated through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods can provide information about its atomic arrangement, bonding patterns, and fragmentation patterns, respectively.

Q11: How is the expression of genes involved in arginine biosynthesis, like argC and argD, regulated in cyanobacteria?

A: Studies in Anabaena sp. strain PCC 7120, a type of cyanobacteria, showed that argC and argD, encoding this compound aminotransferase, are transcribed as monocistronic mRNAs. [] Surprisingly, their expression was not affected by the presence or absence of arginine in the growth medium. []

Q12: What is the role of the oat2 gene in Streptomyces clavuligerus and how does it relate to arginine?

A: The oat2 gene in Streptomyces clavuligerus encodes an enzyme with this compound:glutamic acid acetyltransferase activity. [] Deletion of oat2 led to increased clavulanic acid production in the presence of high arginine concentrations. [] This suggests a regulatory role for oat2, or its product, in modulating clavulanic acid biosynthesis in response to arginine levels. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.